2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
Description
The compound 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is a small-molecule acetamide derivative featuring a pyrimidine core substituted with a 3,4-dimethylphenyl group and an acetamide tail linked to a 3-fluoro-4-methylphenyl moiety. This structure combines lipophilic aromatic groups with polar sulfanyl and amide functionalities, making it a candidate for therapeutic applications requiring balanced solubility and membrane permeability. The compound’s design leverages the pyrimidine scaffold, a common motif in medicinal chemistry, often associated with kinase inhibition or receptor modulation .
Properties
IUPAC Name |
2-[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3OS/c1-13-4-6-16(10-15(13)3)19-8-9-23-21(25-19)27-12-20(26)24-17-7-5-14(2)18(22)11-17/h4-11H,12H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKMJDOMHWVPII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NC=C2)SCC(=O)NC3=CC(=C(C=C3)C)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound includes a pyrimidine ring substituted with a sulfanyl group and an acetamide moiety. The presence of the 3,4-dimethylphenyl and 3-fluoro-4-methylphenyl groups contributes to its unique properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H23N3OS |
| Molecular Weight | 393.50 g/mol |
| CAS Number | 1019153-51-5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that the sulfanyl group and the pyrimidine ring facilitate binding to enzymes or receptors, potentially modulating their activity. This interaction may lead to various pharmacological effects, including anticancer and antimicrobial activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that similar pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances antiproliferative activity.
- Case Study: Cytotoxicity in Cancer Cell Lines
Antimicrobial Activity
The compound may also exhibit antimicrobial properties. Similar compounds in the literature have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Case Study: Antibacterial Efficacy
Comparative Analysis with Similar Compounds
To better understand the distinct biological activity of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Biological Activity | IC50/ MIC Values |
|---|---|---|
| N-(2,4-Dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo... | Anticancer | IC50 = 15 µM |
| N-(2,3-Dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo... | Antibacterial | MIC = 25 µg/mL |
| 2-{[4-(3,4-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N... | Antiviral | IC50 = 10 µM |
Comparison with Similar Compounds
Structural Modifications and Key Variations
The compound is compared to structurally related acetamide derivatives, focusing on modifications to the pyrimidine core and acetamide substituents. Key examples include:
2-[3-Ethyl-7-(4-methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide (CAS: 1040632-60-7)
- Pyrimidine Core: Replaces the phenyl-substituted pyrimidine with a thieno[3,2-d]pyrimidinone ring.
- The 4-oxo group may enhance hydrogen-bonding capacity .
- Molecular Weight : 467.59 (C24H22FN3O2S2), identical to the target compound despite structural differences.
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
- Pyrimidine Core : Features 4,6-dimethylpyrimidine.
- Acetamide Group : Attached to a 4-methylpyridinyl group instead of a fluorinated phenyl.
- Impact : The pyridinyl group increases polarity, improving aqueous solubility but possibly reducing membrane permeability .
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
- Pyrimidine Core: Contains 4,6-diaminopyrimidine.
- Impact: Amino groups enable hydrogen bonding, enhancing interactions with biological targets. However, the chlorophenyl group introduces higher electronegativity compared to the fluoromethylphenyl group in the target compound .
N-(3,4-Dimethylphenyl)-2-[[2-(4-fluorophenyl)-9-methyl-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide (CAS: 866873-18-9)
- Pyrimidine Core: Fused chromeno[2,3-d]pyrimidine system.
Comparative Data Table
Research Findings and Functional Insights
- Target Compound : The 3,4-dimethylphenyl group on the pyrimidine core provides steric bulk and lipophilicity, likely enhancing membrane permeability. The 3-fluoro-4-methylphenyl acetamide tail balances electronegativity and metabolic stability compared to chlorinated analogs .
- Thieno[3,2-d]pyrimidinone Derivative : The sulfur-rich thieno ring may improve binding to sulfur-interacting enzymes but could reduce solubility due to increased hydrophobicity.
- 4,6-Diaminopyrimidine Derivatives : The amino groups facilitate hydrogen bonding with target proteins, but the chlorophenyl group may lead to off-target interactions compared to fluorinated analogs.
- Chromeno[2,3-d]pyrimidine System : The fused ring system likely enhances binding affinity through π-π stacking but may limit bioavailability due to poor solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
